molecular formula C5H3F2N B1298662 3,5-Difluoropyridine CAS No. 71902-33-5

3,5-Difluoropyridine

Cat. No. B1298662
CAS RN: 71902-33-5
M. Wt: 115.08 g/mol
InChI Key: WRXAZPPGFLETFR-UHFFFAOYSA-N
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Description

3,5-Difluoropyridine is a chemical compound with the molecular formula C5H3F2N . It is a clear liquid at room temperature .


Synthesis Analysis

The synthesis of 3,5-Difluoropyridine involves the hydrogenolysis of 2,4,6-tribromo-3,5-difluoropyridine . This reaction occurs rapidly, resulting in a quantitative conversion to 3,5-difluoropyridine . The yield by distillation is 63% .


Molecular Structure Analysis

The molecular weight of 3,5-Difluoropyridine is 115.08 . Its molecular structure consists of a pyridine ring with fluorine atoms substituted at the 3 and 5 positions .


Physical And Chemical Properties Analysis

3,5-Difluoropyridine has a boiling point of 92-93°C and a density of 1.256 g/mL at 25 °C . It has a refractive index of 1.4437 . The compound is highly flammable with a flash point of 9°C .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

Fluoropyridines, including 3,5-Difluoropyridine, are used in the synthesis of fluorinated pyridines . The presence of strong electron-withdrawing substituents in the aromatic ring gives fluoropyridines interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Local Radiotherapy of Cancer

Methods for the synthesis of F 18 substituted pyridines, including 3,5-Difluoropyridine, for local radiotherapy of cancer have been presented . These 18 F-substituted pyridines present a special interest as potential imaging agents for various biological applications .

Agricultural Applications

In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings .

Synthesis of Herbicides and Insecticides

3,5-Difluoropyridine has been used as a starting material for the synthesis of some herbicides and insecticides .

Pharmaceutical Applications

About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . The high availability of the fluorinated synthetic blocks and the effective fluorinating reagents have rapidly accelerated developments in this field .

Preparation of Poly(pyridine ether)s

2,6-Difluoropyridine, a compound similar to 3,5-Difluoropyridine, has been used in the preparation of poly(pyridine ether)s via polycondensation with silylated 1,1,1-tris(4-hydroxyphenyl)ethane . This suggests that 3,5-Difluoropyridine could potentially be used in a similar manner.

Safety and Hazards

3,5-Difluoropyridine is classified as highly flammable and an irritant . It may cause respiratory irritation, skin irritation, and serious eye irritation . It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes when handling this compound .

properties

IUPAC Name

3,5-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2N/c6-4-1-5(7)3-8-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXAZPPGFLETFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349074
Record name 3,5-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoropyridine

CAS RN

71902-33-5
Record name 3,5-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Difluoropyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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